Ethyl 1-(4-chlorothiazol-2-yl)piperidine-4-carboxylate
CAS No.:
Cat. No.: VC15817074
Molecular Formula: C11H15ClN2O2S
Molecular Weight: 274.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15ClN2O2S |
|---|---|
| Molecular Weight | 274.77 g/mol |
| IUPAC Name | ethyl 1-(4-chloro-1,3-thiazol-2-yl)piperidine-4-carboxylate |
| Standard InChI | InChI=1S/C11H15ClN2O2S/c1-2-16-10(15)8-3-5-14(6-4-8)11-13-9(12)7-17-11/h7-8H,2-6H2,1H3 |
| Standard InChI Key | GPWNQZQRXLQFIV-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1CCN(CC1)C2=NC(=CS2)Cl |
Introduction
Chemical Identity and Structural Features
Ethyl 1-(4-chlorothiazol-2-yl)piperidine-4-carboxylate belongs to the class of piperidine carboxylate esters, which are pivotal intermediates in medicinal chemistry. The compound’s structure comprises:
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Piperidine ring: A six-membered saturated heterocycle with one nitrogen atom.
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4-Chlorothiazole substituent: A five-membered aromatic ring containing sulfur, nitrogen, and chlorine at the 4-position.
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Ethyl ester group: A carboxylate ester functional group at the 4-position of the piperidine ring.
Molecular and Spectroscopic Properties
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₁H₁₅ClN₂O₂S | |
| Molecular weight | 274.77 g/mol | |
| Purity | ≥98% | |
| Boiling point | Not reported | – |
| Melting point | Not reported | – |
The absence of reported melting/boiling points suggests limited characterization in public literature. Infrared (IR) spectroscopy would likely show stretches for ester C=O (~1730 cm⁻¹), aromatic C=C (~1600 cm⁻¹), and C-Cl (~750 cm⁻¹). Nuclear magnetic resonance (NMR) data (unavailable in sources) could be inferred:
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¹H NMR: Signals for piperidine protons (δ 1.5–3.5 ppm), ethyl ester (δ 1.2–4.1 ppm), and thiazole protons (δ 7.0–8.0 ppm).
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¹³C NMR: Peaks for ester carbonyl (~170 ppm), thiazole carbons (~120–150 ppm), and piperidine carbons (~20–60 ppm).
Synthesis and Manufacturing
Industrial Production Challenges
Scalability issues include:
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Purification: Chromatography or crystallization required to achieve ≥98% purity .
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Byproduct formation: Competing reactions during thiazole substitution may generate undesired isomers.
Comparative Analysis with Analogous Compounds
To contextualize Ethyl 1-(4-chlorothiazol-2-yl)piperidine-4-carboxylate, consider the following analogs:
The chlorothiazole group likely confers greater electrophilicity compared to aminopyridazine analogs, altering target selectivity.
Future Research Directions
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Synthetic optimization: Develop one-pot methods to reduce purification steps.
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Bioactivity screening: Evaluate antimicrobial, anticancer, and anti-inflammatory properties.
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Structural modifications: Explore replacing chlorine with other halogens to modulate reactivity.
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